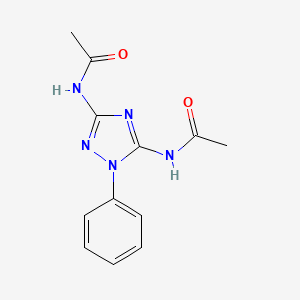
N,N'-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazole compounds are important organic systems with excellent electronic properties . They have diagnostic potential in the fields of organic electronics and organic photovoltaics . The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer .
Synthesis Analysis
The synthesis of triazole compounds often involves reactions that lead to the formation of a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . These compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Molecular Structure Analysis
The molecular structure of triazole compounds is characterized by a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The important photophysical nature of triazole compounds is the transformation between the enol and keto forms after excited-state proton transfer . This process is explored using electronic structure calculations and non-adiabatic dynamics simulations .Physical And Chemical Properties Analysis
Triazole compounds are known for their excellent electronic properties . They have diagnostic potential in the fields of organic electronics and organic photovoltaics .科学的研究の応用
Synthesis and Antiproliferative Activity
N,N'-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diacetamide and its derivatives have been explored for their potential in cancer research. Specifically, compounds synthesized by reacting phenyl isocyanate derivatives with 3-amino-1H-indazole derivatives showed significant in vitro antiproliferative activity against a wide range of cancer cell lines. This includes leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer. Compound 1c, in particular, demonstrated notable efficacy against colon and melanoma cell lines, indicating its potential as a cancer therapeutic agent (Maggio et al., 2011).
Anticonvulsant Activity
Research into alkanamide derivatives of this compound has shown that the introduction of a 1,2,4-triazole ring can lead to compounds with significant anticonvulsant activity. The structural modifications involving the triazole ring and phenylacetamide backbone suggest a promising avenue for developing new anticonvulsant drugs (Tarikogullari et al., 2010).
Antimicrobial and Antifungal Applications
Compounds containing the this compound structure have been evaluated for their antimicrobial and antifungal activities. Novel 1,2,4-triazole derivatives, for instance, have demonstrated effective antibacterial activities against the rice bacterial pathogen Xanthomonas oryzae pv. oryzae, showcasing their potential as agricultural bactericides. This suggests a role for these compounds in plant protection and agricultural productivity enhancement (Yang & Bao, 2017).
Potential as Antiasthma Agents
The exploration of triazolo[1,5-c]pyrimidines, synthesized via reactions involving this compound structures, has identified them as potential mediator release inhibitors, which could serve as a novel approach to treating asthma. These compounds have shown activity in inhibiting histamine release, a key factor in allergic reactions, pointing towards their potential utility as antiasthma agents (Medwid et al., 1990).
作用機序
Target of Action
Triazole compounds, such as N,N’-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diacetamide, are important organic systems with excellent electronic properties . They have diagnostic potential in the fields of organic electronics and organic photovoltaics . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer . Two S1/S0 conical intersections with distinct proton transfer (ESIPT-I and ESIPT-II) involved were obtained . The ESIPT-I reaction was more favorable to occur than the ESIPT-II process .
Biochemical Pathways
The associated two-dimensional S1 minimum-energy potential energy surface indicated that the dynamical roles of these two S1/S0 conical intersections in the S1 excited-state decay were quite different . The whole trajectories decay to the ground state via the S1S0-1 conical intersection, which involves the ESIPT-I process .
Pharmacokinetics
The esipt-involved efficient deactivation pathway could be partially responsible for the decrease in fluorescence emission , which might impact its bioavailability.
Result of Action
The ESIPT-involved efficient deactivation pathway could be partially responsible for the decrease in fluorescence emission . These results and ESIPT mechanisms are helpful for understanding the decay pathways of similar systems .
Action Environment
The esipt-i reaction was more favorable to occur than the esipt-ii process , suggesting that the environment might influence the compound’s action, efficacy, and stability.
将来の方向性
The future directions for research on triazole compounds could involve further exploration of their synthesis methods, mechanisms of action, and applications in various fields. Their excellent electronic properties and diagnostic potential in the fields of organic electronics and organic photovoltaics make them a promising area of study .
特性
IUPAC Name |
N-(5-acetamido-1-phenyl-1,2,4-triazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-8(18)13-11-15-12(14-9(2)19)17(16-11)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,13,14,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQVULXMOINQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C(=N1)NC(=O)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

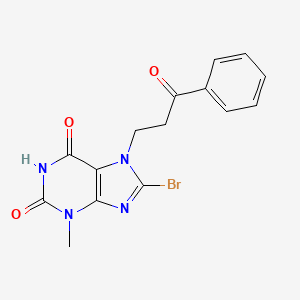
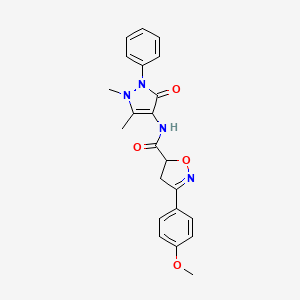
![8-[(3-fluorophenoxy)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566743.png)

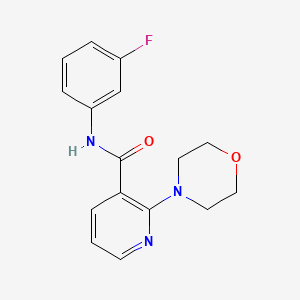
![1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5566752.png)
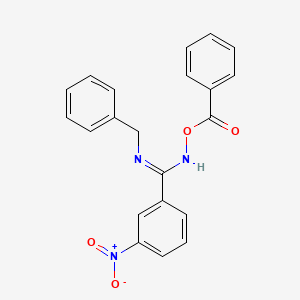
![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5566781.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5566786.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5566791.png)
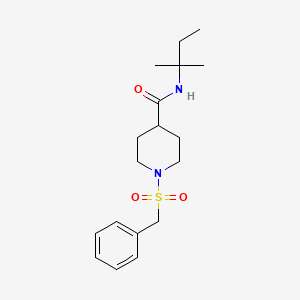
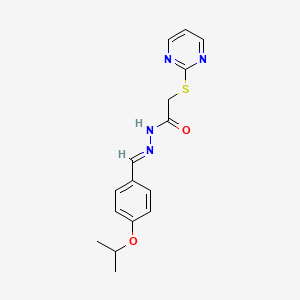
![2-[(4-chlorobenzyl)sulfinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5566805.png)
![N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide](/img/structure/B5566809.png)